molecular formula C30H62Cl5N5O21 B12307421 Chitopentaose Pentahydrochloride

Chitopentaose Pentahydrochloride

Cat. No.: B12307421
M. Wt: 1006.1 g/mol
InChI Key: CQDWTALLCUNVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitopentaose Pentahydrochloride is a chitosan oligosaccharide with significant biological activities. It is derived from chitosan, which is a deacetylated form of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. This compound is known for its anti-inflammatory properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitopentaose Pentahydrochloride is typically prepared through the enzymatic hydrolysis of chitosan. Enzymatic methods are preferred due to their specificity and environmentally friendly nature. The process involves the use of chitosanase enzymes that cleave the β-1,4-glycosidic bonds in chitosan to produce chitooligosaccharides, including chitopentaose .

Industrial Production Methods

Industrial production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions

Chitopentaose Pentahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chitopentaose derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Chitopentaose Pentahydrochloride has a wide range of scientific research applications:

Mechanism of Action

Chitopentaose Pentahydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitopentaose Pentahydrochloride is unique due to its specific degree of polymerization, which gives it distinct biological activities compared to other chitooligosaccharides. Its anti-inflammatory and anti-tumor properties make it particularly valuable in medical research .

Properties

IUPAC Name

2-amino-4-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDWTALLCUNVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62Cl5N5O21
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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